molecular formula C20H23N3O6S B10896245 N-(4-{[1-(4-methoxy-2-nitrophenyl)piperidin-4-yl]sulfonyl}phenyl)acetamide

N-(4-{[1-(4-methoxy-2-nitrophenyl)piperidin-4-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10896245
M. Wt: 433.5 g/mol
InChI Key: XFJLWHACBNJTTQ-UHFFFAOYSA-N
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Description

N~1~-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields It is characterized by its intricate molecular structure, which includes a methoxy group, a nitrophenyl group, a piperidyl group, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Piperidylation: The attachment of a piperidine ring to the nitrophenyl intermediate through nucleophilic substitution, often using piperidine and a suitable base.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Sulfonyl chloride in the presence of a base such as pyridine.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of the hydroxyl-substituted derivative.

    Substitution: Formation of various sulfonyl-substituted derivatives.

Scientific Research Applications

N~1~-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to cellular signaling pathways and receptor-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action in various disease models.

Mechanism of Action

The mechanism of action of N1-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Shares the methoxy and nitrophenyl groups but lacks the piperidyl and sulfonyl groups.

    N-(4-Methoxyphenyl)sulfonamide: Contains the methoxy and sulfonyl groups but lacks the nitrophenyl and piperidyl groups.

    N-(4-Nitrophenyl)piperidine: Contains the nitrophenyl and piperidyl groups but lacks the methoxy and sulfonyl groups.

Uniqueness

N~1~-(4-{[1-(4-METHOXY-2-NITROPHENYL)-4-PIPERIDYL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[1-(4-methoxy-2-nitrophenyl)piperidin-4-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H23N3O6S/c1-14(24)21-15-3-6-17(7-4-15)30(27,28)18-9-11-22(12-10-18)19-8-5-16(29-2)13-20(19)23(25)26/h3-8,13,18H,9-12H2,1-2H3,(H,21,24)

InChI Key

XFJLWHACBNJTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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